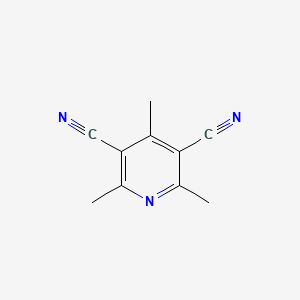2,4,6-Trimethylpyridine-3,5-dicarbonitrile
CAS No.: 1539-48-6
Cat. No.: VC8076778
Molecular Formula: C10H9N3
Molecular Weight: 171.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1539-48-6 |
|---|---|
| Molecular Formula | C10H9N3 |
| Molecular Weight | 171.2 g/mol |
| IUPAC Name | 2,4,6-trimethylpyridine-3,5-dicarbonitrile |
| Standard InChI | InChI=1S/C10H9N3/c1-6-9(4-11)7(2)13-8(3)10(6)5-12/h1-3H3 |
| Standard InChI Key | MNGNULZKYYIOBG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=C1C#N)C)C)C#N |
| Canonical SMILES | CC1=C(C(=NC(=C1C#N)C)C)C#N |
Introduction
Chemical Structure and Fundamental Properties
The molecular architecture of 2,4,6-trimethylpyridine-3,5-dicarbonitrile is defined by a planar pyridine core with three methyl groups and two cyano groups arranged symmetrically. This configuration imparts significant electronic anisotropy, making the compound a promising candidate for optoelectronic applications. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 171.20 g/mol |
| Solubility | Soluble in DCM, DMF, DMSO |
| Storage Conditions | 2–8°C in sealed containers |
The compound’s cyano groups enhance its ability to participate in π-π stacking and dipole-dipole interactions, critical for forming ordered structures in materials science . X-ray crystallography studies reveal weak intramolecular hydrogen bonding between the cyano nitrogen and adjacent methyl groups, contributing to its crystalline stability .
Synthesis Methods
Hantzsch Reaction and Oxidative Dealkylation
A classical route to 2,4,6-trimethylpyridine-3,5-dicarbonitrile involves the Hantzsch reaction, followed by oxidative dealkylation. Loev and Snader (1965) demonstrated that 1,4-dihydro-3,5-dicyano-2,4,6-trimethylpyridine undergoes aromatization in the presence of oxidizing agents like iodine or nitrobenzene, yielding the target compound. This method achieves moderate yields (50–60%) and is favored for its scalability in laboratory settings.
Catalytic Cyclization
Recent advances employ iodine-based catalysts, such as iodoxybenzoic acid (IBX), to facilitate cyclization of nitrile-containing precursors. Wang et al. (2005) reported a one-pot synthesis using IBX in aqueous medium, achieving yields exceeding 80% under mild conditions . This approach minimizes byproduct formation and aligns with green chemistry principles.
Applications in Materials Science
Covalent Organic Frameworks (COFs)
2,4,6-Trimethylpyridine-3,5-dicarbonitrile serves as a monomeric linker in COF synthesis. Xu et al. (2019) utilized it to construct g-C34N6-COF, a mesoporous framework with high surface area () and exceptional electrochemical performance . When integrated into micro-supercapacitors, this COF demonstrated a specific capacitance of at , outperforming conventional carbon-based materials .
Nonlinear Optical (NLO) Materials
The compound’s electron-deficient pyridine core and cyano substituents enable large second-order nonlinear optical responses. Attias et al. (2002) developed discotic liquid crystals by functionalizing the pyridine core with styryl groups, achieving a hyperpolarizability () of at 1064 nm . These materials are pivotal in photonic devices for optical signal processing.
Two-Photon Absorption Chromophores
Wang et al. (2005) synthesized chromophores incorporating 2,4,6-trimethylpyridine-3,5-dicarbonitrile, which exhibited two-photon absorption cross-sections () of at 800 nm . Such properties are exploited in 3D microfabrication and biological imaging, where deep-tissue penetration and minimal photodamage are essential.
Case Studies and Research Findings
COF-Based Micro-Supercapacitors
In a landmark study, Xu et al. (2019) fabricated flexible thin-film electrodes using g-C34N6-COF, achieving an energy density of and a power density of at . The COF’s hierarchical pore structure facilitated rapid ion transport, while its redox-active pyridine units enhanced charge storage capacity.
Columnar Mesophases for Organic Electronics
Attias et al. (2002) engineered a columnar mesophase by appending styryl groups to the pyridine core, yielding a material with a hole mobility of . This performance rivals amorphous silicon, positioning the compound as a viable candidate for organic field-effect transistors (OFETs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume